molecular formula C8H11Cl2NO B151778 (5-Chloro-2-methoxyphenyl)methanamine hydrochloride CAS No. 350480-55-6

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B151778
CAS No.: 350480-55-6
M. Wt: 208.08 g/mol
InChI Key: OPBLMGOXNGWHTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a derivative of methenamine , which is known to have antibacterial properties . .

Mode of Action

Methenamine, a related compound, works by hydrolyzing to formaldehyde in acidic environments (ph<6), which is highly bactericidal

Biochemical Pathways

Given its structural similarity to methenamine, it might interfere with bacterial cell wall synthesis or other essential processes in bacteria, leading to their death

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride are not well-studied. As a derivative of methenamine, it might share some pharmacokinetic properties. For instance, methenamine is known to produce antibacterial activity in the urine within half an hour of ingestion . .

Result of Action

If it acts similarly to methenamine, it might cause bacterial cell death by interfering with essential cellular processes . .

Action Environment

The action environment of this compound is likely to be influenced by various factors such as pH, temperature, and the presence of other substances. For instance, methenamine is known to be more effective in acidic environments . The influence of environmental factors on the action, efficacy, and stability of this compound needs to be studied further.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBLMGOXNGWHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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